molecular formula C10H10FNO3 B2524451 Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate CAS No. 1093115-27-5

Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate

Cat. No. B2524451
M. Wt: 211.192
InChI Key: IPVDCFDOQGHIEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate is a compound that has not been directly synthesized in the provided papers. However, similar compounds with fluorinated aromatic rings and oxopropanoate structures have been synthesized and studied for various applications, including as intermediates in the synthesis of antibacterial agents and herbicides .

Synthesis Analysis

The synthesis of related fluorinated compounds typically involves multiple steps, including halogenation, cyclopropanation, and various substitution reactions. For instance, ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate was prepared by chemical reduction followed by nucleophilic addition and cyclocondensation reactions . Similarly, ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate was synthesized starting from 2,6-dichloro-5-fluoro-nicotine acid, treated with Sulphurous oxychloride, and followed by reaction with a carbanion .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often confirmed using analytical techniques such as X-ray diffraction, IR, MS, and NMR spectroscopy. For example, the structure of ethyl 2-alkyl(aryl, hetaryl)aminomethylidene-3-polyfluoroalkyl-3-oxopropionates was confirmed to exist as E isomers in the crystalline state and as mixtures of Z and E isomers in solution . These findings are crucial for understanding the reactivity and potential applications of such compounds.

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions, including condensation with triethyl orthoformate, reactions with primary and secondary amines, and nucleophilic substitutions. The presence of the fluorine atom can significantly affect the reactivity and selectivity of these compounds. For instance, the synthesis of ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate involved nucleophilic substitution with cesium fluoride .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom, which can impart unique characteristics such as increased stability, lipophilicity, and bioactivity. These properties are essential for the development of pharmaceuticals and agrochemicals. For example, certain fluorinated pyridonecarboxylic acids showed increased antibacterial activity compared to non-fluorinated analogs .

Scientific Research Applications

Metallation of π-Deficient Heterocyclic Compounds

A study by Marsais and Quéguiner (1983) on the metallation of π-deficient heterocyclic compounds, including the significant development in this research area, offers insight into the chemical reactivity of compounds similar to Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate. The research specifically highlights the regioselectivity in the lithiation of 3-fluoropyridine, demonstrating the chemical versatility of fluoropyridines under different conditions. This could suggest potential pathways for functionalizing Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate in synthetic chemistry applications Marsais & Quéguiner, 1983.

Ethylene-Action Inhibition in Agriculture

The research on 1-Methylcyclopropene (1-MCP) by Watkins (2006) and subsequent studies demonstrate the role of ethylene-action inhibitors in agriculture, particularly for extending the postharvest life of fruits and vegetables. While Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate is not directly mentioned, understanding the mechanisms by which 1-MCP inhibits ethylene perception could guide the development of new agrochemicals aimed at quality preservation Watkins, 2006.

Synthetic Strategies in Heterocyclic Chemistry

Ghosh et al. (2015) review the synthetic strategies and pharmacology of 2-oxo-3-cyanopyridine derivatives, which are structurally related to Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate. This research underscores the biological relevance and the potential of such compounds in medicinal chemistry, including their use as anticancer, antibacterial, and antifungal agents. The high reactivity and diverse biological activities of these scaffolds could imply similar applications for Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate in drug discovery and development Ghosh et al., 2015.

Ethylene Oxide Sterilization

Mendes, Brandão, and Silva (2007) discuss the utilization of ethylene oxide for the sterilization of medical devices, highlighting the importance of cycle design and validation in ensuring safety and efficacy. Although Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate is not directly related to ethylene oxide, the principles of sterilization and the need for rigorous safety assessments may be relevant for any potential biomedical applications involving Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate Mendes, Brandão, & Silva, 2007.

properties

IUPAC Name

ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c1-2-15-9(14)6-8(13)10-7(11)4-3-5-12-10/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVDCFDOQGHIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate

Synthesis routes and methods

Procedure details

To a solution of ethyl potassium malonate (2) (452 mg, 2.66 mmol) in tetrahydrofuran (5 mL) was added MgCl2 (202 mg, 2.13 mL). The mixture was stirred at 50° C. for 4 h and then cooled to room temperature. In another flask a solution of 3-fluoro-pyridine-2-carboxylic acid (1) (250 mg, 1.77 mmol) in tetrahydrofuran (5 mL) was taken and CDI (carbonyldiimidazole) (489 mg, 3.01 mmol) was added at 10° C. The mixture was stirred at room temperature for 1 h, this reaction mixture was then added to the above suspension and stirred at room temperature for 18 h. After completion of the reaction, water was added and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over Na2SO4 and concentrated.
Quantity
452 mg
Type
reactant
Reaction Step One
Name
Quantity
2.13 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
489 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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